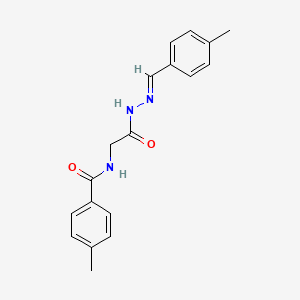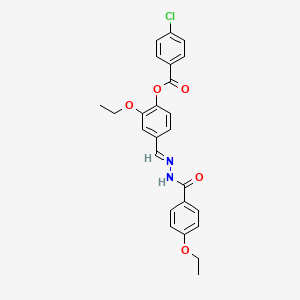![molecular formula C25H22FN5O2S B12030866 N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12030866.png)
N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, with the chemical formula C25H22FN5O2S, is a fascinating compound that combines various functional groups. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Hydrazine Method:
Acetohydrazide Method:
- While industrial-scale production methods are not widely documented, the compound’s synthesis can be adapted for large-scale production using the above routes.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the presence of the sulfur atom. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction with hydrazine hydrate can yield the corresponding hydrazine derivative.
Substitution: The compound’s aromatic rings are amenable to electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents and Conditions: Reactions typically occur under mild conditions using appropriate solvents and catalysts.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting candidate for ligand design in coordination chemistry.
Biology: It may exhibit biological activity due to its aromatic rings and sulfur-containing group. Further studies are needed to explore its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Industry: Its reactivity could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets, possibly through covalent bonding or non-covalent interactions.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds:
These compounds share structural similarities but differ in substitution patterns and functional groups. The uniqueness of our compound lies in its specific arrangement of substituents, making it a promising candidate for further exploration.
Properties
Molecular Formula |
C25H22FN5O2S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-17-7-11-20(12-8-17)31-24(18-9-13-21(33-2)14-10-18)29-30-25(31)34-16-23(32)28-27-15-19-5-3-4-6-22(19)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
QJRYFPBCXPRSQM-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030830.png)

![1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12030836.png)
![2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12030840.png)
![[3-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12030850.png)


![N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12030874.png)



